Superior SV2A Binding Affinity
At recombinant human SV2A protein, padsevonil exhibited a pKi of 8.5, compared to 5.2 for levetiracetam and 6.6 for brivaracetam, demonstrating approximately 2000-fold higher affinity than levetiracetam and 80-fold higher than brivaracetam [1].
Levetiracetam 5.2 / Brivaracetam 6.6
| Evidence Dimension | SV2A binding affinity (pKi) |
|---|---|
| Target Compound Data | 8.5 (corresponds to Ki ~3.2 nM) |
| Comparator Or Baseline | Levetiracetam: pKi 5.2; Brivaracetam: pKi 6.6 |
| Quantified Difference | Padsevonil: 8.5 vs. LEV 5.2 (~2000-fold higher); Padsevonil: 8.5 vs. BRV 6.6 (~80-fold higher) |
| Conditions | Recombinant human SV2A protein expressed in HEK 293 cells; radioligand binding assay |
Why This Matters
Higher SV2A affinity enables lower effective doses and distinct occupancy profiles in vivo, critical for target engagement studies.
- [1] Wood M, et al. Pharmacological Profile of the Novel Antiepileptic Drug Candidate Padsevonil: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor. J Pharmacol Exp Ther. 2020;372(1):1-10. PMID: 31619465. DOI: 10.1124/jpet.119.261149 View Source
